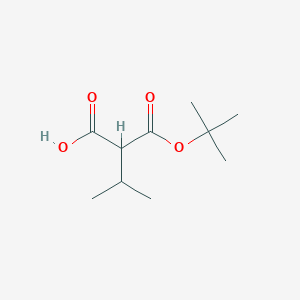
2-(Tert-butyl carboxy)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a carboxylic acid derivative with a tert-butyl group . Tert-butyl groups are known for their excellent stability against various nucleophiles and reducing agents .
Synthesis Analysis
Tert-butyl esters are frequently used as a protecting group for carboxylic acids due to their excellent stability . They can be formed by the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concentrated H2SO4 .Chemical Reactions Analysis
Tert-butyl esters can be formed from carboxylic acids and alcohols . The reaction involves the transfer of a proton from the COOH group in the reaction complex formed by the ester and the acid .Physical And Chemical Properties Analysis
Tert-butyl alcohol, a related compound, is a colorless solid that melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. The success of SM coupling is largely attributed to the use of organoboron reagents, including those derived from 2-(Tert-butyl carboxy)-3-methylbutanoic acid.
Applications::- Cross-Coupling Reactions: SM coupling allows the synthesis of biaryl compounds by connecting aryl halides (or pseudohalides) with boron-containing compounds. These biaryl products find applications in pharmaceuticals, agrochemicals, and materials science .
Imidazole Derivatives
Overview: 2-(Tert-butyl carboxy)-3-methylbutanoic acid derivatives containing imidazole moieties exhibit interesting properties and biological activities.
Applications::Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The tert-butyl group has been found to exhibit unique reactivity patterns due to its crowded nature . For instance, the tert-butyl carbamate undergoes protonation, followed by the loss of the tert-butyl cation, resulting in a carbamic acid . This process is part of the deprotection mechanism of tert-butyl esters .
Biochemical Pathways
The tert-butyl group has been found to have implications in biosynthetic and biodegradation pathways . For instance, the tert-butyl carbocation released during the deprotection of tert-butyl esters is subsequently deprotonated, resulting in the formation of 2-methyl-propene .
Pharmacokinetics
The tert-butyl group is known for its excellent stability against various nucleophiles and reducing agents, which could potentially influence the bioavailability of the compound .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit various biologically vital properties .
Action Environment
It’s worth noting that the tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceed much faster and in higher yields at room temperature compared to -20°c .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-6(2)7(8(11)12)9(13)14-10(3,4)5/h6-7H,1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQHPYUDDWZEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl carboxy)-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2469044.png)
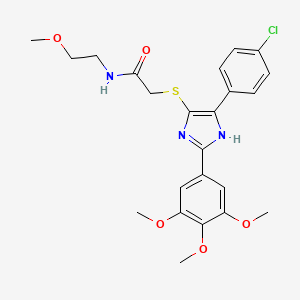

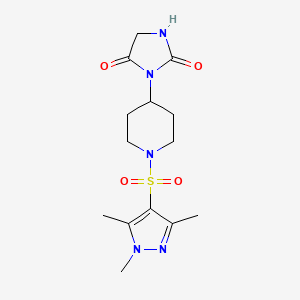

![4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2469052.png)
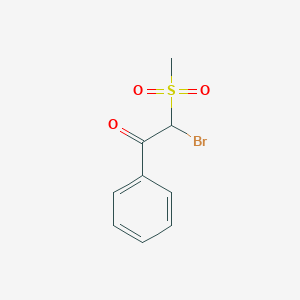
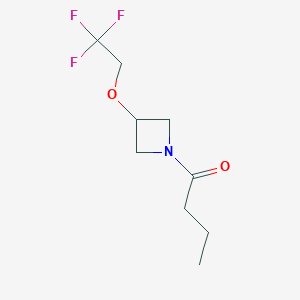
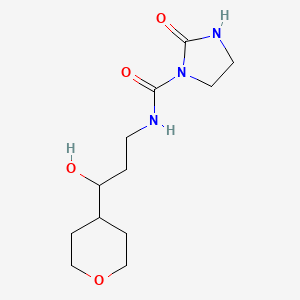
![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)
![2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide](/img/structure/B2469063.png)
![(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2469064.png)